

Use of Heptyl propionate as a flavoring agent in food chemistry

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Compound of Interest

Compound Name: Heptyl propionate

Cat. No.: B1594045

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Heptyl Propionate: Application Notes for the Food Industry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl propionate (CAS No. 2216-81-1) is an ester recognized for its characteristic fruity and floral aroma, often described as reminiscent of apricot and pear.^[1] This aromatic profile makes it a valuable flavoring agent in the food and fragrance industries. In food chemistry, **heptyl propionate** is utilized to impart or enhance fruity notes in a variety of products. This document provides detailed application notes, experimental protocols, and quantitative data for the effective use and evaluation of **heptyl propionate** as a flavoring agent. While not explicitly listed with a FEMA number in the provided search results, its components, heptyl alcohol and propionic acid, have established safety profiles in food applications. Propionic acid, for instance, is affirmed as Generally Recognized as Safe (GRAS) for use as an antimicrobial and flavoring agent.

Physicochemical and Organoleptic Properties

A comprehensive understanding of **heptyl propionate**'s properties is essential for its application in food systems.

Property	Value	Source
Molecular Formula	C10H20O2	[1][2]
Molecular Weight	172.27 g/mol	[1]
Appearance	Colorless liquid	[1]
Odor Profile	Floral, rose, apricot	[2]
Flavor Profile	Fruity, apricot	[2]
Boiling Point	209.7°C at 760 mmHg	
Flash Point	79.8°C	
Density	0.874 g/cm ³	
Vapor Pressure	0.2 mmHg at 25°C	
Solubility	Insoluble in water	

Applications in the Food Industry

Heptyl propionate's fruity and sweet aromatic profile makes it suitable for a range of food and beverage applications. Its use is particularly relevant in:

- **Beverages:** Carbonated soft drinks, fruit juices, and flavored alcoholic beverages can benefit from the addition of **heptyl propionate** to enhance or create fruity flavor profiles.
- **Confectionery:** Hard and soft candies, chewing gum, and fruit-flavored fillings can incorporate this ester to achieve a desired fruity taste.
- **Baked Goods:** Fillings for pastries and cakes, as well as icings, can be flavored with **heptyl propionate** to add a distinct fruity character.
- **Dairy Products:** Yogurt, ice cream, and flavored milk can be formulated with **heptyl propionate** to introduce or boost fruity notes.

The concentration of use will vary depending on the food matrix, desired flavor intensity, and the presence of other flavoring components. It is recommended to start with low concentrations

and conduct sensory evaluations to determine the optimal level.

Experimental Protocols

Sensory Evaluation: Triangle Test for Discrimination

This protocol is designed to determine if a sensory difference exists between a control sample and a sample containing **heptyl propionate**.

Objective: To determine if the addition of **heptyl propionate** at a specific concentration creates a perceivable difference in a beverage matrix.

Materials:

- Control beverage (e.g., unflavored carbonated water, apple juice).
- **Heptyl propionate** solution (prepared in a suitable solvent like ethanol).
- Identical, coded tasting cups.
- Palate cleansers (e.g., unsalted crackers, room temperature water).
- Sensory panel of at least 15-20 trained or consumer panelists.

Procedure:

- Prepare the test sample by adding a predetermined concentration of **heptyl propionate** to the control beverage.
- For each panelist, present three coded samples: two of the control and one of the test sample, or two of the test sample and one of the control. The order of presentation should be randomized.
- Instruct panelists to taste each sample from left to right.
- Ask panelists to identify the sample that is different from the other two.
- Panelists should rinse their mouths with water and eat a plain cracker between evaluations.

- Collect and analyze the data. A statistically significant number of correct identifications indicates a perceivable difference.

Triangle Test Workflow for Sensory Evaluation.

Analytical Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a method for the quantification of **heptyl propionate** in a beverage matrix.

Objective: To accurately measure the concentration of **heptyl propionate** in a liquid food sample.

Materials:

- Gas chromatograph coupled with a mass spectrometer (GC-MS).
- Appropriate capillary column (e.g., DB-5ms).
- **Heptyl propionate** standard of known purity.
- Internal standard (e.g., heptyl acetate).
- Organic solvent for extraction (e.g., dichloromethane).
- Sodium chloride.
- Anhydrous sodium sulfate.
- Glassware (vials, pipettes, flasks).

Procedure:

- Sample Preparation:
 - Take a known volume of the beverage sample (e.g., 10 mL).
 - Add a known amount of the internal standard.

- Saturate the aqueous phase with sodium chloride to improve extraction efficiency.
- Perform a liquid-liquid extraction with dichloromethane.
- Dry the organic extract over anhydrous sodium sulfate.
- Concentrate the extract to a final volume.
- Calibration Curve:
 - Prepare a series of standard solutions of **heptyl propionate** of known concentrations containing a fixed amount of the internal standard.
 - Analyze each standard by GC-MS.
 - Construct a calibration curve by plotting the ratio of the peak area of **heptyl propionate** to the peak area of the internal standard against the concentration of **heptyl propionate**.
- GC-MS Analysis:
 - Inject the prepared sample extract into the GC-MS system.
 - Set the appropriate GC oven temperature program, injector temperature, and MS parameters.
 - Acquire the data in full scan or selected ion monitoring (SIM) mode.
- Quantification:
 - Identify the peaks for **heptyl propionate** and the internal standard based on their retention times and mass spectra.
 - Calculate the peak area ratio.
 - Determine the concentration of **heptyl propionate** in the sample using the calibration curve.

Workflow for GC-MS Quantification of **Heptyl Propionate**.

Stability Assessment

Objective: To evaluate the stability of **heptyl propionate** in a food matrix under specific storage conditions.

Materials:

- Food product containing a known concentration of **heptyl propionate**.
- Controlled environment chambers (for temperature and humidity control).
- GC-MS for quantification.
- Sensory panel for descriptive analysis.

Procedure:

- Prepare a batch of the food product with a known initial concentration of **heptyl propionate**.
- Divide the batch into several aliquots and store them under different conditions (e.g., refrigerated, ambient, accelerated at elevated temperature).
- At specified time intervals (e.g., 0, 1, 2, 4, 8 weeks), remove an aliquot from each storage condition.
- Conduct quantitative analysis using the GC-MS protocol described above to determine the concentration of **heptyl propionate**.
- Perform sensory evaluation (e.g., descriptive analysis) to assess any changes in the fruity flavor profile.
- Plot the concentration of **heptyl propionate** and the sensory intensity scores over time for each storage condition to determine its stability.

Safety and Regulatory Information

While a specific FEMA number for **heptyl propionate** was not identified in the initial search, it is important to note that many esters are considered safe for use as flavoring agents. The

safety of **heptyl propionate** is supported by its composition of heptyl alcohol and propionic acid, both of which have established safety profiles in food. Propionic acid is listed as GRAS (Generally Recognized as Safe) by the FDA. For any food application, it is crucial to adhere to Good Manufacturing Practices (GMP) and consult the latest regulatory guidelines.

Conclusion

Heptyl propionate is a versatile flavoring agent with a desirable fruity and floral aromatic profile. Its successful application in food products relies on a thorough understanding of its physicochemical properties, careful consideration of the food matrix, and systematic evaluation through sensory and analytical methods. The protocols provided in these application notes offer a framework for researchers and product developers to effectively utilize and assess **heptyl propionate** in the creation of appealing and high-quality food products. Further investigation into its flavor threshold in various food systems and its official GRAS status would be beneficial for broader application.

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References

- 1. Multisensory flavor perception: Assessing the influence of fruit acids and color cues on the perception of fruit-flavored beverages (2008) | Massimiliano Zampini | 132 Citations [scispace.com]
- 2. Flavor Contribution of Esters in Lager Beers and an Analysis of Their Flavor Thresholds [asbcnet.org]
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